molecular formula C27H42O6 B072957 Trihexyl benzene-1,2,4-tricarboxylate CAS No. 1528-49-0

Trihexyl benzene-1,2,4-tricarboxylate

Cat. No. B072957
CAS RN: 1528-49-0
M. Wt: 462.6 g/mol
InChI Key: MXHBQKVKHGQWRB-UHFFFAOYSA-N
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Description

Trihexyl benzene-1,2,4-tricarboxylate is a derivative of benzene tricarboxylic acid, which is utilized in various chemical syntheses and applications. Its structure and properties are crucial in the field of coordination chemistry and material science.

Synthesis Analysis

The synthesis of benzene tricarboxylate derivatives typically involves hydrothermal methods, as seen in coordination polymers constructed from benzene tricarboxylic acid, which have been synthesized and characterized by various thermal and magnetic analyses (Nadeem, Bhadbhade, & Stride, 2010).

Molecular Structure Analysis

Benzene tricarboxylates, including its derivatives, often exhibit complex molecular structures. For instance, a study on a polymeric diaqua-bis(μ4-benzene-1,2,4-tricarboxylate) compound reveals intricate chelation patterns involving carboxylate groups (Wang, Liu, Li, & Ng, 2005).

Chemical Reactions and Properties

Benzene tricarboxylate compounds participate in various chemical reactions, contributing to the synthesis of complex molecules. For example, benzene-1,3,5-tricarboxylic acid-functionalized materials have been used as catalysts in synthesis reactions (Nikooei, Dekamin, & Valiey, 2020).

Physical Properties Analysis

The physical properties of benzene tricarboxylate derivatives are closely linked to their molecular structure. The crystalline and magnetic properties of these compounds, as demonstrated in various coordination polymers, are significant (Nadeem, Bhadbhade, & Stride, 2010).

Chemical Properties Analysis

Benzene tricarboxylate derivatives exhibit unique chemical behaviors due to their functional groups. The carboxylate groups, for instance, play a vital role in forming coordination complexes and influencing the chemical reactivity of these compounds (Wang, Liu, Li, & Ng, 2005).

Scientific Research Applications

Polymeric Compounds and Coordination Polymers

  • A study highlights the use of benzene-1,2,4-tricarboxylate trianion in the synthesis of a polymeric compound, demonstrating its ability to link cadmium atoms into a three-dimensional network structure. This structure is further stabilized by hydrogen bonds involving water molecules (Wang et al., 2005).

Catalytic Applications

  • Benzene-1,3,5-tricarboxylic acid-functionalized MCM-41 has been explored as a hybrid catalyst for the synthesis of important pharmaceutical scaffolds, showcasing its potential in green chemistry due to advantages like low catalyst loading and high yields in aqueous media (Nikooei et al., 2020).

Reactivity and Synthesis Studies

  • The reactivity of trihexyl(tetradecyl)phosphonium chloride, a related compound, has been investigated, revealing its potential in esterification reactions and the formation of aryl ketones through Wittig reactions (Tseng et al., 2007).

Free Radical Scavenging and Protein Binding

  • Research into dendrimer series based on benzene-1,3,5-tricarboxylate derivatives has explored their antioxidant properties and their potential in binding with proteins like bovine serum albumin, opening avenues in pharmaceutical applications (Makawana & Singh, 2020).

Supramolecular Chemistry

  • Benzene-1,3,5-tricarboxamide has been highlighted for its role in supramolecular chemistry, where its self-assembly properties are utilized in applications ranging from nanotechnology to biomedical applications, underscoring the versatility of benzene tricarboxylic acid derivatives (Cantekin et al., 2012).

Material Science

  • The study of nanocomposites of cobalt benzene tricarboxylic acid MOF with reduced graphene oxide for the oxygen evolution reaction (OER) showcases the potential of benzene tricarboxylate compounds in developing efficient and robust electrocatalysts for renewable energy applications (Yaqoob et al., 2020).

Supramolecular Networks and Surface Chemistry

  • Research into the scalability of supramolecular networks using tricarboxylic acid monolayers has provided insights into the formation of high-density nanoporous networks, highlighting the balance between optimizing hydrogen bonds and achieving high packing density for enhanced material properties (Dienstmaier et al., 2010).

Safety And Hazards

Trihexyl benzene-1,2,4-tricarboxylate may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

trihexyl benzene-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O6/c1-4-7-10-13-18-31-25(28)22-16-17-23(26(29)32-19-14-11-8-5-2)24(21-22)27(30)33-20-15-12-9-6-3/h16-17,21H,4-15,18-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHBQKVKHGQWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCC)C(=O)OCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052681
Record name Trihexyl benzene-1,2,4-tricarboxylate
Source EPA DSSTox
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Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Trihexyl benzene-1,2,4-tricarboxylate

CAS RN

1528-49-0
Record name Trihexyl trimellitate
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
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Record name 1,2,4-Benzenetricarboxylic acid, 1,2,4-trihexyl ester
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Record name Trihexyl benzene-1,2,4-tricarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyl benzene-1,2,4-tricarboxylate
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